2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride
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Overview
Description
2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H14Cl2N2. It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes a quinoline backbone substituted with amino, chloro, methyl, and phenyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium or copper salts. The final product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often using automated systems to control temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-8-methylquinoline
- 2-Amino-8-methyl-3-phenylquinoline
- 5-Chloro-8-methyl-3-phenylquinoline
Uniqueness
2-Amino-5-chloro-8-methyl-3-phenylquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
CAS No. |
1170867-97-6 |
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Molecular Formula |
C16H14Cl2N2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
5-chloro-8-methyl-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H13ClN2.ClH/c1-10-7-8-14(17)13-9-12(16(18)19-15(10)13)11-5-3-2-4-6-11;/h2-9H,1H3,(H2,18,19);1H |
InChI Key |
UXAHXTSZJWIUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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